molecular formula C17H25N3O6S B4186890 ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE

ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE

Cat. No.: B4186890
M. Wt: 399.5 g/mol
InChI Key: TVNCVEZSIFBWGO-UHFFFAOYSA-N
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Description

Ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate is a complex organic compound that features a morpholine ring, a sulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and carbamate formation. One common method involves the reaction of 4-morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The sulfonylation step can be achieved using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The morpholine ring and sulfonyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]carbamate is unique due to its combination of a morpholine ring, sulfonyl group, and phenyl ring, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O6S/c1-2-26-17(21)18-14-3-4-15(19-5-9-24-10-6-19)16(13-14)27(22,23)20-7-11-25-12-8-20/h3-4,13H,2,5-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNCVEZSIFBWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE
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ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE
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ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE
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ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE
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ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE
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ETHYL N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMATE

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